molecular formula C22H21N5 B3036883 2-(4-Benzhydrylpiperazino)-5-pyrimidinecarbonitrile CAS No. 400084-61-9

2-(4-Benzhydrylpiperazino)-5-pyrimidinecarbonitrile

Cat. No.: B3036883
CAS No.: 400084-61-9
M. Wt: 355.4 g/mol
InChI Key: LZUOZEDBUZZWLX-UHFFFAOYSA-N
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Description

2-(4-Benzhydrylpiperazino)-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 2-(4-Benzhydrylpiperazino)-5-pyrimidinecarbonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been widely used due to its efficiency and high yield . The reaction conditions often include the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The deprotection of the resulting piperazines is then carried out using thiophenol (PhSH) .

Chemical Reactions Analysis

2-(4-Benzhydrylpiperazino)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Scientific Research Applications

2-(4-Benzhydrylpiperazino)-5-pyrimidinecarbonitrile has several applications in scientific research:

Comparison with Similar Compounds

2-(4-Benzhydrylpiperazino)-5-pyrimidinecarbonitrile can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields of research .

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5/c23-15-18-16-24-22(25-17-18)27-13-11-26(12-14-27)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,16-17,21H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUOZEDBUZZWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=N2)C#N)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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